Bis(4-methylpiperazin-1-yl)methanone

Übersicht

Beschreibung

Bis(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C11H22N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties .

Wirkmechanismus

Target of Action

Bis(4-methylpiperazin-1-yl)methanone, also known as LQFM182, primarily targets pro-inflammatory mediators such as TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory process, leading to the cardinal signs of inflammation including pain, heat, redness, and swelling .

Mode of Action

LQFM182 interacts with its targets by reducing the levels of pro-inflammatory cytokines TNF-α and IL-1β . This interaction results in a decrease in inflammation and pain, as evidenced by the reduction in the number of writhings induced by acetic acid and the paw licking time of animals in the second phase of the formalin test .

Biochemical Pathways

The compound affects the inflammatory pathway, which is characterized by the production and release of pro-inflammatory mediators . The reduction in the levels of TNF-α and IL-1β cytokines leads to a decrease in the downstream effects of these mediators, such as pain and inflammation .

Pharmacokinetics

The compound has been shown to have an effect when administered orally in doses of 50, 100, or 200 mg/kg

Result of Action

The action of LQFM182 results in a reduction of inflammation and pain. Specifically, it decreases the number of writhings induced by acetic acid, reduces the paw licking time of animals in the second phase of the formalin test, and reduces oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methylpiperazine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

Reactants: 4-methylpiperazine and phosgene.

Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.

Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

Bis(4-methylpiperazin-1-yl)methanone serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those related to:

- Zopiclone : A medication used for the treatment of insomnia, where this compound acts as a key impurity reference for quality control during its production .

Neuropharmacology

Research indicates that derivatives of this compound exhibit potential neuropharmacological effects. Compounds derived from this structure have been evaluated for their efficacy as:

- Antidepressants

- Anxiolytics

These compounds often target neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in the modulation of mood and anxiety disorders.

Anticancer Research

Studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells, particularly those expressing specific oncogenes like RAS. The mechanism often involves the inhibition of pathways that promote cell survival, making these compounds candidates for further development in cancer therapy .

Antimicrobial Activity

Research has explored the antimicrobial properties of this compound and its derivatives. These compounds have shown activity against various bacterial strains, indicating their potential use in developing new antibiotics or adjunct therapies for existing infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.

N-methylpiperazine derivatives: These compounds have shown promising anticancer activity.

Uniqueness

Bis(4-methylpiperazin-1-yl)methanone is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets. Its dual piperazine rings provide a versatile framework for chemical modifications, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

Bis(4-methylpiperazin-1-yl)methanone, a compound featuring a piperazine ring, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by diverse studies and findings.

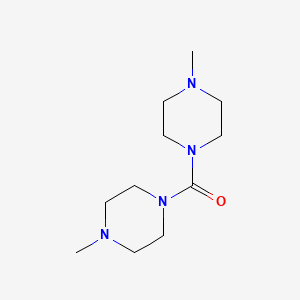

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of two 4-methylpiperazine moieties linked by a carbonyl group. Its unique structure contributes to its interaction with various biological targets.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that certain analogs exhibited significant growth inhibition against human breast cancer MCF-7 cells, with a 50% inhibitory concentration (IC50) as low as 27 nM . This suggests that modifications to the piperazine structure can enhance biological activity.

2. Cannabinoid Receptor Interaction

this compound derivatives have been investigated for their binding affinity to cannabinoid receptors. One such derivative was found to selectively bind to the CB1 receptor with a Ki value of 220 nM, indicating its potential as an inverse agonist . This property may lead to applications in treating obesity and related disorders by modulating cannabinoid signaling pathways.

3. Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with G protein-coupled receptors (GPCRs). The compound's ability to inhibit basal G protein coupling activity at the CB1 receptor has been documented, suggesting a role in regulating neurotransmitter release and neuronal signaling .

Study on Anticancer Activity

A specific study focused on the synthesis of methylated analogs of this compound demonstrated enhanced bioactivity against MCF-7 cells. The most potent analog exhibited a fourfold increase in growth inhibition compared to the parent compound, attributed to improved hydrophobicity and conformational stability .

Cannabinoid Receptor Studies

In another investigation, various derivatives of this compound were synthesized and evaluated for their cannabinoid receptor binding profiles. These studies revealed that modifications to the piperazine ring could significantly alter binding affinity and selectivity towards CB1 versus CB2 receptors .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

bis(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O/c1-12-3-7-14(8-4-12)11(16)15-9-5-13(2)6-10-15/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSZAPBISRHOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333654 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-30-7 | |

| Record name | bis(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.